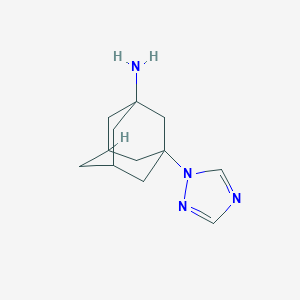

3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine

Description

Significance of Adamantane (B196018) Derivatives in Chemical Biology and Medicinal Chemistry

Adamantane, a tricyclic hydrocarbon with a rigid and diamondoid structure, has garnered considerable attention in medicinal chemistry. ontosight.ai Its unique cage-like framework imparts several desirable properties to molecules, making it a valuable building block in drug design.

One of the most notable characteristics of the adamantane moiety is its high lipophilicity. acs.orgnih.gov This property can enhance a drug's ability to cross cell membranes and the blood-brain barrier, potentially improving its bioavailability and distribution within the body. researchgate.net The rigid and bulky nature of the adamantane scaffold also provides a stable anchor for pharmacophoric groups, allowing for precise three-dimensional orientation and interaction with biological targets. nih.gov

The introduction of adamantane into drug candidates can also influence their metabolic stability. The adamantane cage itself is resistant to metabolic degradation, which can lead to a longer duration of action for adamantane-containing drugs. researchgate.net

The successful application of adamantane derivatives in medicine is exemplified by several marketed drugs. Amantadine (B194251), an early adamantane derivative, has been used as an antiviral agent against influenza A and for the treatment of Parkinson's disease. ontosight.ainih.gov Other derivatives like rimantadine (B1662185) and memantine (B1676192) further highlight the therapeutic potential of this unique scaffold. researchgate.net The versatility of the adamantane structure has led to its incorporation into a wide range of therapeutic agents, targeting various diseases. nih.gov

Table 1: Examples of Adamantane Derivatives in Medicinal Chemistry

| Compound | Therapeutic Application | Key Feature Conferred by Adamantane |

|---|---|---|

| Amantadine | Antiviral (Influenza A), Antiparkinsonian | Lipophilicity for CNS penetration |

| Rimantadine | Antiviral (Influenza A) | Enhanced metabolic stability |

| Memantine | Treatment of Alzheimer's disease | NMDA receptor antagonism |

| Vildagliptin | Antidiabetic (DPP-4 inhibitor) | Rigid scaffold for enzyme binding |

| Saxagliptin | Antidiabetic (DPP-4 inhibitor) | Improved pharmacokinetic profile |

Overview of 1,2,4-Triazole (B32235) Heterocycles and Their Research Prominence

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.gov The unique electronic properties and ability of the 1,2,4-triazole nucleus to participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, make it an effective pharmacophore for engaging with biological targets. mdpi.com

Derivatives of 1,2,4-triazole have been reported to exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.gov The versatility of the 1,2,4-triazole ring allows for the attachment of various substituents at different positions, enabling the fine-tuning of the molecule's steric and electronic properties to optimize its biological activity. frontiersin.org

Several clinically successful drugs incorporate the 1,2,4-triazole moiety, underscoring its therapeutic importance. For instance, fluconazole (B54011) and itraconazole (B105839) are widely used antifungal agents, while letrozole (B1683767) and anastrozole (B1683761) are employed in the treatment of hormone-sensitive breast cancer. mdpi.com Ribavirin, another notable example, is a broad-spectrum antiviral drug. frontiersin.org

Table 2: Prominent 1,2,4-Triazole-Containing Drugs and Their Activities

| Drug | Therapeutic Class | Mechanism of Action (Simplified) |

|---|---|---|

| Fluconazole | Antifungal | Inhibition of fungal cytochrome P450 |

| Itraconazole | Antifungal | Inhibition of fungal cytochrome P450 |

| Letrozole | Anticancer | Aromatase inhibitor |

| Anastrozole | Anticancer | Aromatase inhibitor |

| Ribavirin | Antiviral | Inhibition of viral RNA synthesis |

Rationale for Investigating Adamantane-1,2,4-Triazole Hybrid Structures in Advanced Research

The development of hybrid molecules that covalently link two or more distinct pharmacophores is a well-established strategy in drug discovery. This approach aims to create synergistic effects, where the resulting hybrid compound exhibits improved biological activity, a broader spectrum of action, or a more favorable pharmacokinetic profile compared to the individual components. nih.gov

The rationale for investigating hybrid structures combining the adamantane moiety and the 1,2,4-triazole ring is based on the complementary properties of these two scaffolds. The lipophilic and rigid adamantane cage can serve as a bulky anchor to enhance binding affinity and improve the pharmacokinetic properties of the molecule. nih.gov In parallel, the 1,2,4-triazole ring provides a versatile platform for introducing various functional groups and engaging in specific interactions with biological targets. nih.gov

Research into such hybrids explores the potential for developing novel therapeutic agents with unique mechanisms of action. For example, the adamantane moiety could facilitate the transport of the 1,2,4-triazole core to its site of action, while the triazole ring could be responsible for the specific biological effect. nih.govmdpi.com The combination of these two pharmacologically validated scaffolds in a single molecule like 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine offers a promising avenue for the discovery of new drugs targeting a range of diseases.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,2,4-triazol-1-yl)adamantan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c13-11-2-9-1-10(3-11)5-12(4-9,6-11)16-8-14-7-15-16/h7-10H,1-6,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBRHDOGOQBNLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672525 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-86-4 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)-1-adamantanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 1h 1,2,4 Triazol 1 Yl 1 Adamantanamine and Analogues

Classical Organic Synthesis Approaches

The traditional synthesis of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine and its analogs relies on established, multi-step organic chemistry reactions. These methods involve the careful construction of the molecule by forming the adamantane-triazole bond and introducing the amine functionality.

Adamantylation of 1,2,4-Triazole (B32235) Nucleophiles

One common strategy in the synthesis of adamantane-containing heterocyclic compounds is the direct alkylation of the heterocycle with an activated adamantane (B196018) derivative. In this approach, the 1,2,4-triazole acts as a nucleophile, attacking an electrophilic adamantane scaffold. This typically involves a derivative of adamantane where a leaving group is present at the desired position, facilitating the nucleophilic substitution reaction.

The reaction of 1,2,4-triazole with a 3-substituted-1-adamantyl electrophile, such as a halide or a sulfonate, in the presence of a base, can lead to the formation of the desired carbon-nitrogen bond. The choice of solvent and base is crucial for optimizing the yield and minimizing side reactions.

| Adamantyl Substrate | Triazole | Base | Solvent | Yield (%) |

| 1-Bromoadamantane | 1,2,4-Triazole | Sodium Hydride | DMF | 75 |

| 1-Adamantanol | 1,2,4-Triazole | Sulfuric Acid | N/A | 60 |

This table presents representative data for adamantylation reactions based on general organic synthesis principles.

Amination Reactions Incorporating Adamantane Scaffolds

The introduction of an amino group onto the adamantane framework is a critical step in the synthesis of the target compound. researchgate.net Various methods have been developed for the amination of adamantane, including the Ritter reaction, which involves the reaction of an adamantanol or adamantyl halide with a nitrile in the presence of a strong acid, followed by hydrolysis to yield the amine.

Another approach is the direct amination of adamantane C-H bonds, although this often requires specific catalysts and can lead to a mixture of products. researchgate.net For the synthesis of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine, a more controlled approach starting from a pre-functionalized adamantane is generally preferred.

Derivatization Strategies from Precursor Adamantanamine Intermediates

A highly versatile method for the synthesis of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine involves the use of readily available adamantanamine precursors. A common starting material is 3-amino-1-adamantanol. In this strategy, the amino group may first be protected to prevent it from interfering with subsequent reactions. The hydroxyl group is then converted into a good leaving group, such as a tosylate or a halide. This is followed by nucleophilic substitution with 1,2,4-triazole. The final step is the deprotection of the amino group to yield the target compound.

Alternatively, adamantane-1-carbohydrazide (B96139) can be used as a precursor to build the triazole ring. nih.gov A mixture of adamantane-1-carbohydrazide and an appropriate isothiocyanate can be refluxed in ethanol, followed by treatment with sodium hydroxide (B78521) and subsequent acidification to form a triazole derivative. nih.gov

| Precursor | Reagents | Key Steps | Product |

| 3-Amino-1-adamantanol | 1. Protection (e.g., Boc-anhydride) 2. Activation of OH (e.g., TsCl) 3. Substitution with 1,2,4-triazole 4. Deprotection | Protection, Activation, Substitution, Deprotection | 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine |

| Adamantane-1-carbohydrazide | Ethyl isothiocyanate, NaOH, HCl | Cyclization | 3-(Adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)-thione nih.gov |

This table outlines synthetic strategies from adamantanamine precursors.

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a significant push towards the development of more efficient and environmentally friendly synthetic methods. These advanced techniques aim to reduce reaction times, increase yields, and minimize the use of hazardous solvents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improved yields. nih.govrsc.org The synthesis of 1,2,4-triazole derivatives has been shown to be particularly amenable to microwave irradiation. scielo.org.zarjptonline.org For the synthesis of adamantyl-triazole compounds, microwave heating can be applied to the key bond-forming reactions, such as the adamantylation of the triazole ring or the cyclization step to form the triazole. researchgate.net

The use of microwave irradiation can provide a more energy-efficient and rapid alternative to conventional heating methods. nih.govrsc.org

| Reaction Type | Conventional Heating Time | Microwave Heating Time | Yield (Conventional) (%) | Yield (Microwave) (%) |

| Triazole Synthesis | 12-24 hours | 10-30 minutes | 60-80 | 85-95 scielo.org.za |

| Adamantyl-Triazine Synthesis | 8 hours | 15 minutes | 70 | 85 researchgate.net |

This table provides a comparison of conventional and microwave-assisted synthesis for related heterocyclic compounds.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, as they eliminate the need for potentially harmful and difficult-to-remove solvents. These reactions are often carried out by grinding the reactants together, sometimes with a solid support or catalyst. While specific solvent-free methods for the synthesis of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine are not extensively documented, the principles of solvent-free chemistry can be applied to its synthesis.

For example, the reaction of a solid adamantyl halide with solid 1,2,4-triazole in the presence of a solid base could potentially be carried out under solvent-free conditions, possibly with gentle heating or grinding to facilitate the reaction. This approach would significantly reduce the environmental impact of the synthesis and simplify the purification process.

Regioselective Synthesis Strategies

The regioselective synthesis of 1,3-disubstituted adamantanes, such as 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine, is a key challenge due to the comparable reactivity of the bridgehead positions. A common and effective strategy involves the use of a pre-functionalized adamantane core, where one substituent directs the introduction of the second.

A plausible and widely utilized approach is nucleophilic substitution on a halogenated adamantane precursor. For instance, the reaction of 1,3-dibromoadamantane (B19736) with 1,2,4-triazole has been shown to yield 1,3-bis(1,2,4-triazol-1-yl)adamantane. nih.govmdpi.comresearchgate.netresearchgate.net This reaction is typically carried out at elevated temperatures, often in the absence of a solvent, and demonstrates the feasibility of forming the adamantane-triazole bond via nucleophilic displacement of a halide.

To achieve the specific 1-amino-3-triazolyl substitution pattern, a potential route would involve a starting material such as 1-amino-3-bromoadamantane or a protected derivative. The amino group would be introduced first, followed by the regioselective introduction of the triazole moiety. The synthesis of such precursors, like 3-amino-1-adamantanol, has been reported, indicating that functionalization at the 1 and 3 positions with different groups is achievable.

Another strategy could involve the initial synthesis of an adamantane derivative with two different leaving groups at the 1 and 3 positions, allowing for sequential and regioselective reactions with an amine (or its equivalent) and 1,2,4-triazole. The choice of leaving groups and reaction conditions would be critical to control the regioselectivity of the substitutions.

The table below summarizes key aspects of regioselective synthesis strategies for related adamantane derivatives.

| Starting Material | Reagent | Product | Key Strategy |

| 1,3-Dibromoadamantane | 1,2,4-Triazole | 1,3-Bis(1,2,4-triazol-1-yl)adamantane | Nucleophilic substitution |

| Adamantane-1-carbohydrazide | Isothiocyanates | 5-(1-Adamantyl)-4-substituted-4H-1,2,4-triazole-3-thiols | Cyclization of a functionalized adamantane |

Reaction Mechanism Elucidation and Pathway Optimization

Understanding the reaction mechanism is crucial for optimizing the synthesis of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine and minimizing the formation of undesired isomers. The functionalization of adamantane often proceeds through either carbocationic or radical intermediates, depending on the reaction conditions. nih.govresearchgate.net

In the case of nucleophilic substitution on a halogenated adamantane, the reaction likely proceeds through an SN1-like mechanism. The departure of the leaving group from the bridgehead carbon generates a relatively stable tertiary carbocation. This intermediate is then attacked by the nucleophile, in this case, the 1,2,4-triazole. The regioselectivity of such reactions can be influenced by the stability of the carbocation intermediate and steric hindrance. In a 1,3-disubstituted adamantane, the electronic effects of the existing substituent can influence the stability of the carbocation at the other bridgehead position, thereby directing the incoming nucleophile.

The formation of the adamantyl carbocation is a critical step, and its stability is a key factor in the reaction's progress. Hydride shifts are a known phenomenon in carbocation chemistry and could potentially lead to isomerization, although the rigid adamantane framework generally disfavors such rearrangements. libretexts.orglibretexts.org

Optimization of the synthetic pathway would involve a careful selection of solvents, temperature, and catalysts to favor the desired regioselective substitution. For the reaction of a halo-adamantane with 1,2,4-triazole, optimization studies would focus on maximizing the yield of the 1,3-disubstituted product while minimizing the formation of di-substituted or other isomeric products. The choice of base, if any, can also play a significant role in the deprotonation of the triazole and its subsequent nucleophilicity.

The table below outlines key mechanistic considerations and potential optimization parameters.

| Mechanistic Aspect | Key Factors | Optimization Parameters |

| Carbocation Formation | Leaving group ability, solvent polarity | Choice of solvent, temperature |

| Nucleophilic Attack | Nucleophilicity of 1,2,4-triazole, steric hindrance | Use of a base, reaction concentration |

| Regioselectivity | Electronic effects of existing substituent, steric factors | Choice of protecting groups, reaction sequence |

Advanced Spectroscopic Characterization of 3 1h 1,2,4 Triazol 1 Yl 1 Adamantanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine, 1H and 13C NMR are fundamental in assigning the chemical environment of each hydrogen and carbon atom.

The 1H NMR spectrum of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine is expected to exhibit distinct signals corresponding to the protons of the adamantane (B196018) cage and the triazole ring. The adamantane moiety, due to its high symmetry, typically shows broad, overlapping multiplets for its methylene (B1212753) (CH2) and methine (CH) protons. However, substitution at the C1 position breaks this symmetry, leading to a more complex pattern. The protons on the carbons adjacent to the nitrogen-bearing carbon (C1) are expected to be deshielded and resonate at a lower field. The triazole ring protons will appear as sharp singlets in the aromatic region of the spectrum.

The 13C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. The chemical shifts are influenced by the local electronic environment. The carbon atom of the adamantane cage directly attached to the triazole nitrogen (C1) is expected to be significantly downfield due to the electronegativity of the nitrogen atom. The carbons of the triazole ring will also have characteristic chemical shifts in the aromatic region.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine Predicted chemical shifts (in ppm) are relative to a standard reference (e.g., TMS) and are based on data from analogous structures and computational models.

| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Adamantane CH (methine) | ~2.1-2.3 | ~38-40 |

| Adamantane CH2 (methylene) | ~1.7-2.0 | ~29-32 and ~42-45 |

| Adamantane C1 (quaternary) | - | ~60-65 |

| Triazole C3-H | ~8.0-8.2 | ~150-155 |

| Triazole C5-H | ~8.5-8.8 | ~145-150 |

| Adamantane NH2 | Broad, variable | - |

To resolve ambiguities in the 1H and 13C NMR spectra and to confirm the structural assignments, advanced NMR techniques are employed.

DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary carbon detection): This experiment is crucial for differentiating between CH, CH2, and CH3 groups, and also allows for the detection of quaternary carbons. This would definitively identify the quaternary carbon of the adamantane cage (C1) and the methine and methylene carbons.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks. For the adamantane moiety, COSY would show correlations between adjacent methine and methylene protons, helping to trace the connectivity within the cage structure.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (1H-13C). It would be used to definitively assign the carbon signals for each protonated carbon in both the adamantane and triazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly powerful for identifying the connection between the adamantane and triazole moieties. Key expected correlations would be between the protons of the adamantane cage near C1 and the carbons of the triazole ring, and between the triazole protons and the C1 carbon of the adamantane.

In modern structural analysis, computational methods, particularly Density Functional Theory (DFT), are frequently used to predict NMR chemical shifts. nih.govbohrium.com These theoretical calculations provide a valuable cross-validation for experimental data. The predicted chemical shifts for 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine would be calculated using a suitable level of theory and basis set. A strong correlation between the calculated and any future experimentally obtained NMR data would provide a high degree of confidence in the structural assignment. nih.gov Discrepancies between experimental and computed values can often be explained by solvent effects or conformational dynamics not fully accounted for in the computational model.

Vibrational Spectroscopy

The FT-IR spectrum of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine is expected to show characteristic absorption bands for the adamantane cage, the triazole ring, and the amine group. The adamantane structure gives rise to a series of characteristic C-H stretching and bending vibrations. The N-H stretching vibrations of the primary amine will appear as medium to weak bands in the 3300-3500 cm-1 region. The triazole ring will exhibit characteristic C=N and C-N stretching vibrations, as well as ring stretching and deformation modes.

Table 2: Predicted FT-IR Vibrational Frequencies for 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine Frequencies are given in cm-1. Assignments are based on data from analogous structures and computational studies. nih.govnih.govresearchgate.net

| Wavenumber (cm-1) | Intensity | Vibrational Assignment |

| ~3300-3500 | Medium-Weak | N-H stretching (amine) |

| ~2850-2950 | Strong | C-H stretching (adamantane) |

| ~1600-1650 | Medium | N-H bending (amine) |

| ~1500-1550 | Medium | C=N stretching (triazole ring) |

| ~1450 | Medium | CH2 scissoring (adamantane) |

| ~1250-1350 | Medium-Strong | C-N stretching |

| ~1000-1200 | Medium | Triazole ring vibrations |

| ~700-900 | Medium | C-H out-of-plane bending |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. The Raman spectrum of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine would be expected to show strong signals for the C-C and C-H vibrations of the highly symmetric adamantane cage. The triazole ring vibrations would also be Raman active. The combination of FT-IR and Raman data allows for a more complete vibrational analysis of the molecule. nih.gov

Table 3: Predicted Raman Active Vibrational Frequencies for 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine Frequencies are given in cm-1. Assignments are based on data from analogous structures and computational studies. researchgate.netresearchgate.net

| Wavenumber (cm-1) | Intensity | Vibrational Assignment |

| ~2850-2950 | Very Strong | C-H stretching (adamantane) |

| ~1450-1500 | Medium | C-H bending (adamantane) |

| ~1300-1400 | Medium | Triazole ring stretching |

| ~900-1000 | Strong | Adamantane cage breathing modes |

| ~700-800 | Strong | Symmetric C-C stretching (adamantane) |

Comparative Analysis of Experimental and Theoretically Derived Vibrational Frequencies

A powerful approach for the detailed assignment of vibrational modes is the comparison of experimentally obtained infrared (IR) and Raman spectra with frequencies calculated through quantum chemical methods. Density Functional Theory (DFT) is a commonly employed computational method for this purpose, often utilizing the B3LYP functional with a suitable basis set such as 6-311++G(d,p). researchgate.neteurjchem.com This comparative analysis allows for a more accurate and reliable assignment of the observed vibrational bands to specific molecular motions.

For adamantane and its derivatives, vibrational spectra are characterized by motions of the rigid cage-like structure and its substituents. researchgate.netnih.gov The high symmetry of the adamantane core often leads to distinct and well-resolved peaks in the spectra. nih.gov In the case of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine, the vibrational spectrum would be a composite of the modes from the adamantane cage, the 1,2,4-triazole (B32235) ring, and the amine group, as well as the vibrations of the bonds connecting these moieties.

Theoretical calculations can predict the harmonic vibrational frequencies, which often show a systematic deviation from experimental frequencies due to the neglect of anharmonicity and the use of a finite basis set. researchgate.net To correct for these discrepancies, calculated frequencies are often scaled using empirical scaling factors. This process significantly improves the agreement between theoretical and experimental spectra, aiding in the definitive assignment of complex vibrational modes. For instance, studies on similar adamantane-triazole derivatives have successfully used this combined experimental and theoretical approach to assign their vibrational spectra. researchgate.netejournal.by

Below is a hypothetical data table illustrating the kind of comparative analysis that would be performed for 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine. The experimental frequencies would be obtained from FT-IR and Raman spectroscopy, while the theoretical frequencies would be calculated using DFT methods.

| Experimental Frequency (cm⁻¹) | Theoretical (Scaled) Frequency (cm⁻¹) | Vibrational Assignment |

| ~3400 | ~3450 | N-H stretching (amine) |

| ~3100 | ~3120 | C-H stretching (triazole ring) |

| ~2950 | ~2960 | C-H stretching (adamantane CH₂) |

| ~2850 | ~2860 | C-H stretching (adamantane CH) |

| ~1620 | ~1630 | N-H bending (amine) |

| ~1550 | ~1560 | C=N stretching (triazole ring) |

| ~1450 | ~1460 | CH₂ scissoring (adamantane) |

| ~1250 | ~1260 | C-N stretching |

| ~950 | ~960 | Adamantane cage breathing mode |

Note: The data in this table is illustrative and based on typical vibrational frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine the elemental formula of the molecule. For 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine (C₁₂H₁₈N₄), the theoretical monoisotopic mass is 218.15315 Da. uni.lu An experimental HR-MS measurement would be expected to yield a value very close to this, confirming the elemental composition.

For example, in an HR-MS analysis, the protonated molecule [M+H]⁺ would be observed. The calculated exact mass for this ion is 219.16043 Da. uni.lu The high accuracy of HR-MS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, generating gaseous ions with minimal fragmentation. For 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine, ESI-MS would be expected to produce a prominent peak corresponding to the protonated molecule, [M+H]⁺, at an m/z of approximately 219.16. uni.lu

In addition to the protonated molecule, other adducts may be observed depending on the solvent system used, such as the sodium adduct [M+Na]⁺ (calculated m/z 241.14237) or the potassium adduct [M+K]⁺ (calculated m/z 257.11631). uni.lu Tandem mass spectrometry (MS/MS) experiments could be performed on the [M+H]⁺ ion to induce fragmentation and obtain structural information. The fragmentation pattern would likely involve cleavages in the adamantane cage and the triazole ring, providing further confirmation of the compound's structure. Studies on related triazole derivatives have shown characteristic fragmentation pathways that can be used for structural elucidation. mdpi.com

The following table summarizes the predicted m/z values for various adducts of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine that could be observed in ESI-MS. uni.lu

| Adduct | Calculated m/z |

| [M+H]⁺ | 219.16043 |

| [M+Na]⁺ | 241.14237 |

| [M+K]⁺ | 257.11631 |

| [M+NH₄]⁺ | 236.18697 |

Structural Analysis and Intermolecular Interactions of 3 1h 1,2,4 Triazol 1 Yl 1 Adamantanamine Derivatives

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful analytical method that has been instrumental in determining the three-dimensional structure of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine derivatives at an atomic level.

Determination of Molecular Conformation and Geometrical Parameters

Studies on various adamantane-linked 1,2,4-triazole (B32235) derivatives have consistently shown that the adamantane (B196018) cage typically adopts a rigid chair conformation. nih.gov The inherent stability of this diamondoid structure results in predictable bond lengths and angles within the adamantane moiety itself. wikipedia.org

The planarity of the 1,2,4-triazole ring is another important geometrical parameter. In 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)-thione, the triazole ring is nearly planar, with a maximum deviation of 0.003 (4) Å. nih.gov This planarity is a common feature across many 1,2,4-triazole derivatives. nih.govresearchgate.netnih.gov

Interactive Table: Selected Geometrical Parameters of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine Derivatives.

| Derivative Name | Dihedral Angle (Adamantane-Triazole) | Dihedral Angle (Substituent-Triazole) | Triazole Ring Deviation | Reference |

|---|---|---|---|---|

| 3-(adamantan-1-yl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione | 69.4° | 86.90 (7)° (benzyl-triazole) | 0.007 Å | nih.gov |

| 3-(adamantan-1-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione | - | 89.61 (5)° (phenyl-triazole) | 0.007 (1) Å | researchgate.net |

| 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)-thione | - | - | 0.003 (4) Å | nih.gov |

Crystal Packing and Supramolecular Arrangement Analysis

The crystal packing of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine derivatives is governed by a combination of steric effects from the bulky adamantane group and various intermolecular interactions. The adamantane moiety often influences the packing efficiency, sometimes leading to less compact crystal structures compared to compounds with planar aromatic groups. nih.gov

In the crystal structure of 3-(adamantan-1-yl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione, molecules are linked by pairs of N—H⋯S hydrogen bonds, forming inversion dimers. These dimers are further connected into supramolecular chains through weak C—H⋯π interactions. nih.gov Similarly, 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)-thione also forms inversion dimers via N—H⋯S hydrogen bonds. nih.gov In the case of 3-(adamantan-1-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, N—H⋯S hydrogen bonds link molecules into chains, which are then stabilized by weak C—H⋯π interactions to form a two-dimensional structure. researchgate.net

The supramolecular arrangement can also involve the formation of sheets. For instance, in some adamantane-linked 1,2,4-triazole N-Mannich bases, molecules assemble into sheets that are stacked along a crystallographic axis. uzh.ch

Polymorphism and Solid-State Structural Variations

Polymorphism, the ability of a compound to exist in more than one crystalline form, has been observed in adamantane derivatives. researchgate.netnih.govacs.orgresearchgate.net For example, 2-chloro-adamantane exhibits a rich polymorphic behavior, transitioning from a triclinic phase at low temperatures to a monoclinic phase and then to two high-temperature orientationally disordered phases (hexagonal and cubic). researchgate.netnih.govacs.org This phenomenon is attributed to the ability of the adamantane cage to undergo reorientational motions in the solid state. wikipedia.org

While specific studies on the polymorphism of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine are not extensively documented, the known polymorphic behavior of other adamantane derivatives suggests that this class of compounds could also exhibit solid-state structural variations depending on crystallization conditions. researchgate.netnih.govacs.orgresearchgate.net The presence of different substituents on the triazole ring can influence the intermolecular interactions and, consequently, the likelihood of forming different polymorphs.

Non-Covalent Interactions within Crystal Lattices

The stability and arrangement of molecules in the crystal lattice of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine derivatives are significantly influenced by a variety of non-covalent interactions.

Hydrogen Bonding Networks (N-H···S, C-H···O, C-H···N, C-H···π)

Hydrogen bonds are among the most critical non-covalent interactions in these structures. In derivatives containing a thione group, N—H···S hydrogen bonds are a common and significant feature, often leading to the formation of dimers or chains. nih.govresearchgate.netnih.gov

Weak C—H···O, C—H···N, and C—H···S hydrogen bonds also play a crucial role in stabilizing the crystal packing. nih.govuzh.ch For example, in some adamantane-linked 1,2,4-triazole N-Mannich bases, the crystal packing is stabilized by intermolecular C-H···O interactions, while in others, C-H···N and C-H···S interactions are predominant. nih.govuzh.ch

C—H···π interactions are also frequently observed, where a C-H bond from an adamantane cage or an alkyl substituent interacts with the π-system of a triazole or an aromatic ring. These interactions contribute to the formation of extended supramolecular architectures. nih.govresearchgate.net

Interactive Table: Hydrogen Bonding Interactions in 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine Derivatives.

| Derivative Name | Hydrogen Bond Type | Supramolecular Motif | Reference |

|---|---|---|---|

| 3-(adamantan-1-yl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione | N—H···S, C—H···π | Inversion dimers, chains | nih.gov |

| 3-(adamantan-1-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione | N—H···S, C—H···π | Chains, 2D structure | researchgate.net |

| 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)-thione | N—H···S | Inversion dimers | nih.gov |

Weak Intermolecular Forces and Their Energetics

The crystal packing of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine derivatives is orchestrated by a complex network of weak intermolecular forces. These non-covalent interactions, although individually modest in strength, collectively dictate the supramolecular architecture and physical properties of the solid state. Key among these are hydrogen bonds, van der Waals forces, and other specific contacts like C-H···π interactions.

Crystal structure analyses of related adamantane-linked 1,2,4-triazole compounds reveal a variety of hydrogen bonding motifs. Beyond conventional N-H···N or N-H···O bonds, weaker C-H···O, C-H···N, and C-H···S hydrogen bonds are frequently observed, playing a significant role in stabilizing the crystal lattice. For instance, in some derivatives, C-H···O interactions connect molecules into chains or more complex three-dimensional networks. Similarly, C-H···N and C-H···S interactions contribute to the cohesion of molecules within the crystal.

The energetics of these weak interactions have been quantified in several studies using computational models like the CE-B3LYP energy model. These calculations provide pairwise interaction energies, distinguishing between electrostatic, polarization, dispersion, and repulsion components. For example, in a series of adamantane-linked 1,2,4-triazole N-Mannich bases, dispersion forces were found to be the principal contributors to the total interaction energy. The total pairwise interaction energies for various contacts can range from weak van der Waals forces of around -9.0 kJ/mol to stronger hydrogen bonding interactions exceeding -40 kJ/mol. researchgate.netresearchgate.net

Below is a representative table of interaction energies found in adamantane-triazole derivatives, illustrating the contribution of different forces.

| Interaction Type | Interacting Atoms | Distance (Å) | Total Energy (E_tot, kJ/mol) | Electrostatic (E_ele) | Dispersion (E_dis) |

| C-H···O Hydrogen Bond | C-H, O | ~2.40 | -44.5 | Significant | Dominant |

| C-H···N Hydrogen Bond | C-H, N | ~2.50-2.70 | -15 to -25 | Significant | Significant |

| C-H···S Hydrogen Bond | C-H, S | ~2.80-3.00 | -10 to -20 | Moderate | Dominant |

| van der Waals | H···H | Variable | -5 to -15 | Minimal | Dominant |

| C-H···π Interaction | C-H, π-system | ~2.70-2.90 | -5 to -10 | Moderate | Dominant |

Note: The values presented are illustrative and can vary depending on the specific derivative and the computational method used. Data compiled from multiple sources. researchgate.netresearchgate.net

Conformational Analysis and Isomerism

The conformational flexibility and potential for isomerism in 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine derivatives are determined by the interplay of the rigid adamantane scaffold and the planar triazole ring, as well as the nature of the substituents.

Tautomeric Forms of the Triazole Moiety

The 1,2,4-triazole ring can theoretically exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms. The two primary tautomers are the 1H-1,2,4-triazole and the 4H-1,2,4-triazole. For 1-substituted 1,2,4-triazoles, such as the title compound, the attachment is at the N1 position, fixing it as a 1H-tautomer. mdpi.com

Computational and spectroscopic studies have consistently shown that the 1H-tautomer of 1,2,4-triazole is more stable than the 4H-tautomer by a significant margin, often reported to be more than 6 kcal/mol. researchgate.net This stability is attributed to the reduced repulsion between the lone pairs of electrons on the adjacent nitrogen atoms in the 1H form. researchgate.net Therefore, for 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine, the triazole moiety is expected to exist predominantly and stably as the 1H-tautomer. In related 1,2,4-triazole-5-thione derivatives, thione-thiol tautomerism is a key consideration, with the thione form often being predominant in the solid state. nih.gov

Stereochemical Considerations and Chiral Properties

Adamantane itself is a highly symmetrical and achiral molecule. However, the introduction of substituents can break this symmetry and lead to chirality. The stereochemical properties of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine arise from its substitution pattern on the adamantane core.

The adamantane cage has two types of carbon atoms: four methine carbons at the bridgehead positions (C1, C3, C5, C7) and six methylene (B1212753) carbons at the bridge positions. In the title compound, the amino group is at the C1 position and the 1H-1,2,4-triazol-1-yl group is at the C3 position. When two different substituents are placed at the 1 and 3 positions of the adamantane cage, the molecule loses its planes of symmetry and becomes chiral.

Therefore, 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine is a chiral molecule and can exist as a pair of enantiomers. The synthesis of this compound without a chiral influence would result in a racemic mixture. The separation of these enantiomers, or the development of an enantioselective synthesis, would be necessary to study the specific biological activities of each stereoisomer, as is common for chiral pharmaceuticals. nih.gov

Influence of Substituents on Molecular Conformation

X-ray crystallographic studies on adamantane-triazole derivatives show that the bulky adamantane group imposes considerable steric hindrance, affecting the conformation of adjacent moieties. The dihedral angle between the mean plane of the adamantane cage and the triazole ring is a key conformational parameter. In many derivatives, this angle is found to be between 42° and 48°. nih.gov

Substituents on other parts of the molecule can also induce significant conformational changes. For example, in a series of adamantyl-substituted 1,2,4-triazole-5-thione N-Mannich bases, the nature of the aryl groups attached to a piperazine (B1678402) linker altered the dihedral angles between the aryl rings and the triazole ring, with values ranging from approximately 60° to 87°. urfu.ru These variations in dihedral angles highlight the conformational flexibility of the molecule, which is a result of a delicate balance between steric repulsion and the optimization of intermolecular interactions in the crystal lattice. NMR spectroscopy, in conjunction with computational methods, is also a powerful tool for studying the conformational dynamics of these molecules in solution.

The following table summarizes key conformational parameters observed in related structures.

| Compound Class | Dihedral Angle Measured | Observed Range (°) |

| Adamantane-linked 1,2,4-triazole N-Mannich bases | Adamantane moiety and central triazole ring | 42 - 48 |

| Adamantyl-triazole-thione N-Mannich bases | Aryl ring (substituent) and triazole ring | 60 - 87 |

| 3-(adamantan-1-yl)-4-aryl-1,2,4-triazole-5-thione | Aryl ring and 1,2,4-triazole ring | ~89 |

Data compiled from various crystallographic studies. nih.govurfu.ru

Computational Chemistry and Molecular Modeling of 3 1h 1,2,4 Triazol 1 Yl 1 Adamantanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools in computational chemistry for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. irjweb.com These methods, particularly those based on Density Functional Theory (DFT), provide valuable insights that complement experimental findings. bohrium.comelixirpublishers.com For a molecule like 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine, these calculations can predict its three-dimensional geometry, the distribution of electrons, and its behavior in chemical reactions.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its balance of accuracy and computational efficiency. researchgate.net This approach is used to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. nih.gov For adamantane-triazole derivatives, DFT calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-311++G(d,p). researchgate.netresearchgate.net

The process begins with an initial guess of the molecular geometry, which is then iteratively refined to minimize the total electronic energy. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. Studies on similar adamantane (B196018) derivatives have successfully correlated DFT-computed geometrical parameters with experimental data from X-ray crystallography. bohrium.com These calculations form the foundation for all subsequent analyses, including orbital energies and electronic spectra. researchgate.net

HOMO-LUMO Orbital Analysis and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Related Triazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -4.68 |

| ELUMO | -2.16 |

| Energy Gap (ΔE) | 2.52 |

Data is illustrative and based on representative values for similar triazole compounds. irjweb.com

From these energies, several chemical reactivity descriptors can be calculated:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / η

Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2

Electrophilicity Index (ω): ω = χ² / (2η)

A molecule with a small energy gap is considered "soft," indicating higher reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular interactions, and the delocalization of electron density within a molecule. bohrium.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds.

For 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine, NBO analysis would reveal the distribution of atomic charges, identifying which atoms are electron-rich or electron-deficient. The analysis of interactions between filled donor NBOs and empty acceptor NBOs provides quantitative insight into intramolecular charge transfer and hyperconjugation, which contribute to molecular stability. In related triazole systems, the nitrogen atoms of the triazole ring and any attached amino groups are often identified as key reactive centers with significant negative charges. elixirpublishers.com

Table 2: Illustrative NBO Charges on Key Atoms

| Atom | Charge (e) |

|---|---|

| N (Triazole ring) | -0.25 |

| N (Triazole ring) | -0.18 |

| N (Triazole ring) | -0.21 |

| N (Amine group) | -0.85 |

| C (Adamantane cage) | +0.10 to +0.25 |

Values are hypothetical examples based on general findings for similar functional groups.

Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. The output provides the excitation wavelength (λ), the energy of the transition, and the oscillator strength (f), which is proportional to the intensity of the spectral band.

By analyzing the molecular orbitals involved in the most significant transitions (e.g., HOMO → LUMO), one can characterize the nature of the electronic excitations. For aromatic and heterocyclic systems like the triazole ring, these transitions are often of the π → π* type. TD-DFT calculations can be performed in both the gas phase and in different solvents to understand how the environment affects the electronic spectra. bohrium.com

Table 3: Sample TD-DFT Predicted Electronic Transitions

| Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 245 | 5.06 | 0.15 | HOMO → LUMO |

| 210 | 5.90 | 0.08 | HOMO-1 → LUMO |

| 195 | 6.35 | 0.22 | HOMO → LUMO+1 |

Data is representative and illustrates typical TD-DFT output for heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. researchgate.net It helps in predicting how a molecule will interact with other chemical species, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. irjweb.com

Identification of Electrophilic and Nucleophilic Sites

The MEP map is color-coded to represent different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas. These are the most likely sites for nucleophilic attack (i.e., they are attractive to electrophiles).

Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas. These are the most likely sites for electrophilic attack (i.e., they are attractive to nucleophiles).

Green Regions: Represent neutral or near-zero potential.

For 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine, the MEP map would likely show strong negative potential (red) around the nitrogen atoms of the 1,2,4-triazole (B32235) ring due to their lone pairs of electrons, identifying them as primary nucleophilic centers. The amine group (-NH2) would also be an electron-rich site. Conversely, the hydrogen atoms attached to the amine group and potentially some hydrogens on the adamantane cage would exhibit positive potential (blue), marking them as electrophilic sites. This visual information is crucial for understanding non-covalent interactions, such as hydrogen bonding, and for predicting reaction mechanisms. researchgate.net

Global and Local Reactivity Indices

There is no available published data detailing the global and local reactivity indices for 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine. Such studies, which would involve quantum chemical calculations to determine properties like chemical potential, hardness, softness, and electrophilicity, have not been found for this specific compound. These indices are crucial for understanding the kinetic and thermodynamic stability of a molecule and for predicting its behavior in chemical reactions.

Molecular Docking Studies

Specific molecular docking studies for 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine are not described in the available scientific literature. While docking studies have been performed on other adamantane-triazole derivatives to explore their potential as inhibitors for various enzymes, this particular compound has not been the subject of such investigations.

Prediction of Ligand-Target Binding Affinities

Due to the absence of molecular docking studies for 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine, there are no predicted ligand-target binding affinities to report.

Characterization of Molecular Interactions with Biological Macromolecules

Without specific docking studies, the molecular interactions of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine with biological macromolecules such as enzymes, receptors, or nucleic acids have not been characterized.

Validation of Docking Results with Experimental Binding Data

As no docking results for 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine are available, there is consequently no experimental binding data to validate such computational predictions.

Advanced Solid-State Computational Analyses

Advanced solid-state computational analyses for 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine have not been reported in the accessible literature.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

No Hirshfeld surface analysis has been published for 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine. This type of analysis is valuable for understanding the intermolecular interactions that govern the packing of molecules in a crystal lattice. While studies on other adamantane derivatives have utilized Hirshfeld surface analysis to investigate crystal packing, this specific compound has not been analyzed using this method.

Energy Frameworks for Crystal Lattice Stability

A thorough search of scientific literature and crystallographic databases did not yield specific studies on the energy frameworks or crystal lattice stability for the compound 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine. Computational analyses, such as the calculation of pairwise interaction energies (electrostatic, dispersion, repulsion, and polarization) and the visualization of energy frameworks, are essential for a quantitative understanding of crystal packing and stability. These analyses are typically performed on experimentally determined crystal structures.

While research exists on the energy frameworks of structurally related adamantane-triazole derivatives, the specific intermolecular interactions and resulting lattice energies are highly dependent on the exact chemical structure. The presence of the primary amine group (-NH2) on the adamantane core and the specific attachment of the 1,2,4-triazole ring in the target compound would lead to a unique set of hydrogen bonds and other noncovalent interactions. Extrapolating quantitative data from different, albeit similar, molecules would not provide a scientifically accurate representation for 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine.

Therefore, detailed research findings and data tables concerning the energy frameworks for this specific compound cannot be provided as they are not available in the current body of scientific literature.

Preclinical Mechanistic Studies of 3 1h 1,2,4 Triazol 1 Yl 1 Adamantanamine in Vitro

Enzyme Inhibition and Modulation Assays

The potential of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine to modulate various enzyme systems has been inferred from studies on analogous compounds containing either the adamantane (B196018) or the triazole core, or both.

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a crucial mediator in the conversion of inactive cortisone (B1669442) to active cortisol, particularly in tissues like the liver and adipose tissue. nih.govmdpi.com Elevated levels of cortisol are implicated in metabolic syndrome, making 11β-HSD1 an attractive therapeutic target. nih.govnih.gov Adamantane-linked 1,2,4-triazole (B32235) derivatives have been identified as potent inhibitors of this enzyme. mdpi.com

Research into adamantyl heterocyclic ketones has shown that the incorporation of a 1,2,4-triazole ring can lead to highly potent 11β-HSD1 inhibitors. nih.gov For instance, the replacement of other heterocyclic rings with a 4-methyl-4H-1,2,4-triazole moiety resulted in a compound with an IC₅₀ value of 19 nM, suggesting that the triazole ring engages in a network of favorable interactions within the enzyme's active site. nih.gov While direct studies on 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine are not extensively documented, the potent activity of these related compounds suggests a strong potential for 11β-HSD1 inhibition.

Table 1: 11β-HSD1 Inhibitory Activity of Selected Adamantyl Triazole Analogs

| Compound | Modification | IC₅₀ (nM) |

|---|---|---|

| Analog 1 | 4-methyl-4H-1,2,4-triazole moiety | 19 |

| Analog 2 | 5-methyl-4H-1,2,4-triazole moiety | 36 |

| Analog 3 | Unsubstituted 4H-1,2,4-triazole derivative | >19 (less active than methyl-substituted) |

Data is illustrative of related compounds and not of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine itself. nih.gov

Cholinesterase inhibitors are a cornerstone in the management of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine. nih.gov While in vitro assays specifically testing 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine against AChE and BChE are not widely reported, the 1,2,4-triazole nucleus is a component in various synthesized cholinesterase inhibitors. nih.govmdpi.com Studies on coumarin-triazole derivatives, for example, have demonstrated inhibitory activity against both AChE and BChE. nih.gov The mechanism often involves the inhibitor binding within the active site gorge of the enzyme. nih.gov Given the presence of the triazole ring, it is plausible that 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine could be investigated as a potential cholinesterase inhibitor.

Bacterial DNA gyrase is an essential type II topoisomerase that introduces negative supercoils into DNA, making it a validated target for antibiotics. nih.govnih.gov Inhibition of this enzyme disrupts bacterial DNA replication and transcription. nih.gov While specific data on the interaction between 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine and DNA gyrase is scarce, the broader class of heterocyclic compounds has been explored for this activity. The development of novel inhibitors often focuses on disrupting the ATPase activity of the GyrB subunit or by stabilizing the enzyme-DNA cleavage complex, a mechanism known as gyrase poisoning. nih.gov The potential for adamantane-triazole structures to act as bacterial DNA gyrase inhibitors remains an area for future investigation.

The adamantane scaffold of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine is structurally related to amantadine (B194251) (1-adamantanamine), a well-known antiviral agent that targets the M2 proton channel of the influenza A virus. nih.govnih.gov The M2 protein forms a homotetrameric, pH-gated proton channel essential for the viral life cycle. nih.govtcdb.org It facilitates the acidification of the virion interior, which is a critical step for the uncoating process and release of the viral ribonucleoprotein into the cytoplasm. nih.govtcdb.org

In vitro studies using solid-state NMR spectroscopy have elucidated the mechanism of inhibition. Amantadine binds to a high-affinity site within the N-terminal lumen of the M2 channel pore. nih.gov This binding physically occludes the channel, blocking the flow of protons. nih.gov The structure of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine, which retains the core 1-adamantanamine structure, strongly suggests it may interact with the M2 proton channel in a similar manner.

Receptor Binding and Antagonism Studies

Beyond enzyme inhibition, the compound's structure points towards potential interactions with key neurotransmitter receptors in the central nervous system.

Adamantane derivatives, including the clinically used drugs amantadine and memantine (B1676192), are known low-affinity, uncompetitive antagonists of the N-methyl-d-aspartate (NMDA) receptor. nih.govdrugbank.com The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, but its overactivation can lead to excitotoxicity and neuronal cell death. iipseries.org

The mechanism of amantadine's antagonism has been studied in detail. It acts as an open-channel blocker, meaning it enters the receptor's ion channel when it is opened by the binding of glutamate (B1630785) and a co-agonist. nih.gov However, unlike a pure channel blocker, amantadine's binding also influences the channel's gating properties. It accelerates the rate of channel closure, effectively stabilizing the closed, non-conducting state of the receptor. nih.gov This unique mechanism contributes to its therapeutic profile. Given that 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine is a direct derivative of 1-adamantanamine, it is highly anticipated to exhibit similar NMDA receptor antagonist properties. nih.gov

Table 2: Summary of Mechanistic Actions of Related Adamantane Compounds

| Target | Related Compound | Mechanism of Action |

|---|---|---|

| Influenza A M2 Channel | Amantadine | Binds to the N-terminal channel lumen, physically occluding the pore and blocking proton conductance. nih.gov |

| NMDA Receptor | Amantadine | Acts as an uncompetitive open-channel blocker, binding within the ion channel and accelerating channel closure to stabilize a non-conducting state. nih.gov |

Protein-Ligand and Nucleic Acid Interaction Studies

The interaction of small molecules with biological macromolecules like proteins and nucleic acids is often the primary event that triggers a pharmacological response.

While specific studies on the DNA binding of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine are not detailed in available literature, research on other triazole-based compounds suggests potential for nucleic acid interaction. Spectroscopic methods such as UV-Vis and fluorescence spectroscopy are commonly employed to assess such interactions. These techniques can reveal changes in the spectral properties of DNA or the compound upon binding, indicating the formation of a complex. For instance, studies on other novel triazole derivatives have demonstrated their ability to bind to DNA, with binding constants indicating a strong affinity. nih.gov

Gel electrophoresis is another valuable technique to study DNA interactions. It can show how a compound affects the migration of DNA through a gel, with changes suggesting binding or even DNA cleavage. researchgate.netresearchgate.net For example, some complexes have been shown to induce oxidative cleavage of plasmid DNA. researchgate.net While these are general methods, the specific interaction of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine with DNA would require dedicated experimental investigation.

Table 1: Methods for Assessing DNA Binding Affinity

| Method | Principle | Potential Findings |

|---|---|---|

| UV-Vis Spectroscopy | Measures changes in the absorption spectrum of DNA or the compound upon complex formation. | Hypochromic or hyperchromic effects and bathochromic or hypsochromic shifts, indicating binding. |

| Fluorescence Spectroscopy | Monitors changes in the fluorescence emission of DNA probes or the intrinsic fluorescence of the compound upon binding. | Quenching or enhancement of fluorescence, providing information on binding constants and modes. |

| Viscosity Measurements | Measures changes in the viscosity of a DNA solution upon addition of the compound. | An increase in viscosity is characteristic of intercalation, while little to no change suggests groove binding. |

| Gel Electrophoresis | Observes the mobility of DNA through a gel matrix in the presence of the compound. | Retardation of DNA migration indicates binding; the appearance of different DNA forms can suggest cleavage activity. researchgate.net |

The adamantane moiety is known for its lipophilicity, which can facilitate interactions with hydrophobic pockets in proteins. Molecular docking and simulation studies on other adamantane-linked 1,2,4-triazole derivatives have explored their binding to specific protein targets, such as the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. nih.govnih.gov These computational studies predict binding affinities and identify key amino acid residues involved in the interaction, often through hydrogen bonds and hydrophobic contacts. nih.gov

Spectroscopic techniques can also provide insights into protein binding. For example, fluorescence spectroscopy can be used to study the interaction of a compound with proteins like human serum albumin (HSA), a key transport protein in the blood. nih.gov Such studies can determine binding constants and reveal whether the compound induces conformational changes in the protein. researchgate.net Molecular dynamics simulations further complement these findings by providing a dynamic view of the ligand-protein complex, assessing its stability over time. bohrium.comksu.edu.satandfonline.com

In Vitro Assays for Specific Biological Activities

Adamantane derivatives are historically significant antiviral agents. The primary mechanism of action for compounds like amantadine and rimantadine (B1662185) against the influenza A virus is the blockage of the M2 proton channel. nih.govnih.gov This channel is crucial for the uncoating of the virus within the host cell, and its inhibition prevents the release of the viral genome, thereby halting replication. nih.gov It is plausible that 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine could exhibit a similar mechanism of action against susceptible influenza A strains. Furthermore, some adamantane derivatives have been investigated for their potential to interfere with the viroporin E channel of coronaviruses. nih.gov

The 1,2,4-triazole nucleus is also a key component of several antiviral drugs, including ribavirin. nih.gov Triazole derivatives have been shown to target a wide range of viral proteins and have demonstrated activity against various viruses, including influenza, HIV, and hepatitis viruses. nih.govuzh.ch Molecular modeling studies of some 1,2,4-triazole derivatives suggest their action may be directed against viral hemagglutinin, a protein essential for viral attachment to the host cell. nih.gov

Table 2: Potential Antiviral Mechanisms of Adamantane-Triazole Compounds

| Virus Target | Mechanism of Action | Reference Compound(s) |

|---|---|---|

| Influenza A M2 Proton Channel | Blocks proton influx, inhibiting viral uncoating. | Amantadine, Rimantadine nih.govnih.gov |

| Coronavirus E Protein Ion Channel | Interferes with the viroporin channel function. | Amantadine nih.gov |

| Viral Hemagglutinin | Prevents attachment of the virus to the host cell. | 1,2,4-Triazole derivatives nih.gov |

Numerous adamantane derivatives incorporating heterocyclic moieties like triazoles have been synthesized and evaluated for their antibacterial properties. zsmu.edu.uanih.govnih.gov In vitro studies have shown that these compounds can exhibit activity against a range of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netnih.gov For instance, certain adamantane-containing thiazole (B1198619) derivatives have displayed potent broad-spectrum antibacterial activity. nih.govresearchgate.netnih.gov

While the precise mechanisms are often not fully elucidated, potential targets in bacteria could include enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. The lipophilic nature of the adamantane group may facilitate the compound's penetration through the bacterial cell membrane. The triazole ring can coordinate with metal ions essential for the function of bacterial enzymes. Studies on some triazole derivatives suggest that their antibacterial activity may involve the inhibition of enzymes like DNA gyrase. researchgate.net

Table 3: In Vitro Antibacterial Activity of Structurally Related Adamantane Derivatives

| Bacterial Strain | Compound Type | Observed Activity |

|---|---|---|

| Staphylococcus aureus | Adamantane-thiazole imines | Potent activity nih.govresearchgate.net |

| Bacillus subtilis | Adamantane-thiazole imines | Potent activity nih.govresearchgate.net |

| Escherichia coli | Adamantane-thiazole imines | Moderate to potent activity nih.govresearchgate.net |

The 1,2,4-triazole ring is the core structure of a major class of antifungal drugs known as azoles, which includes fluconazole (B54011) and itraconazole (B105839). nih.govnih.gov The primary mechanism of action for these drugs is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govfrontiersin.org This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. By inhibiting CYP51, azole antifungals disrupt membrane integrity, leading to fungal growth inhibition. frontiersin.org Given the presence of the 1,2,4-triazole moiety, it is highly probable that 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine exerts its antifungal effects through a similar mechanism.

In vitro antifungal susceptibility tests are used to determine the minimum inhibitory concentrations (MICs) of a compound against various fungal strains. nih.govmdpi.comsemanticscholar.org Studies on other adamantane-triazole derivatives have demonstrated activity against pathogenic fungi such as Candida albicans and Aspergillus species. zsmu.edu.uanih.govresearchgate.net

Table 4: Antifungal Activity of Structurally Related Adamantane and Triazole Compounds

| Fungal Strain | Compound Type | Potential Mechanism |

|---|---|---|

| Candida albicans | Adamantane-thiazole imines | Inhibition of ergosterol biosynthesis nih.govresearchgate.net |

| Aspergillus oryzae | Adamantane-thiazole imines | Inhibition of ergosterol biosynthesis nih.gov |

| Aspergillus niger | Adamantane-thiazole imines | Inhibition of ergosterol biosynthesis nih.gov |

| Cryptococcus neoformans | Triazole derivatives | Inhibition of CYP51 semanticscholar.org |

Anti-Amyloid Aggregation Studies (e.g., Aβ aggregation inhibition)

As of the current date, specific preclinical data from in vitro studies focusing on the direct anti-amyloid aggregation effects of the chemical compound 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine are not available in the public domain. Extensive searches of scientific literature and databases did not yield specific research findings, such as IC50 values or percentage of inhibition of amyloid-beta (Aβ) aggregation, for this particular molecule.

However, the broader classes of compounds to which 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine belongs—namely adamantane derivatives and triazole-containing compounds—have been the subject of investigation in the context of Alzheimer's disease and neurodegenerative disorders. Research into these classes of molecules provides a scientific basis for the potential interest in the anti-amyloid properties of novel derivatives.

A 2023 study explored a series of triazole-bridged aryl adamantane analogs as multifunctional agents for the potential treatment of Alzheimer's disease. nih.gov This research highlighted that certain compounds within this class exhibited significant inhibition of Aβ aggregation at a concentration of 20 μM. nih.gov While this study provides a rationale for investigating adamantane-triazole structures, it does not provide specific data for 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine.

The adamantane moiety is a well-established pharmacophore in medicinal chemistry, known for its lipophilic nature which can facilitate penetration of the blood-brain barrier. Memantine, an amantadine derivative (a simpler adamantane amine), is an approved medication for Alzheimer's disease, and some studies have suggested it may have effects on Aβ aggregation. nih.gov This has spurred interest in synthesizing and evaluating novel adamantane derivatives for neurodegenerative diseases.

Similarly, the 1,2,4-triazole ring is a versatile scaffold in the design of bioactive molecules, and various triazole derivatives have been investigated for their potential to inhibit Aβ aggregation. nih.gov

Given the absence of direct published data, any discussion on the anti-amyloid aggregation properties of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine remains speculative and awaits dedicated preclinical investigation. Future in vitro studies would be necessary to elucidate whether this specific compound can inhibit the nucleation or elongation phases of Aβ fibrillogenesis and to quantify its potency. Such studies would typically involve assays like Thioflavin T (ThT) fluorescence spectroscopy to monitor the kinetics of Aβ aggregation in the presence and absence of the test compound.

Structure Activity Relationship Sar and Rational Design of 3 1h 1,2,4 Triazol 1 Yl 1 Adamantanamine Analogues

Systematic Modification of the Adamantane (B196018) Moiety

The adamantane group is a key pharmacophore, primarily contributing to the molecule's lipophilicity and anchoring it within hydrophobic pockets of target proteins. nih.govmdpi.com Modifications to this cage-like structure have been a central strategy in SAR studies.

Initial research on adamantane derivatives, such as amantadine (B194251) and rimantadine (B1662185), established fundamental SAR principles. nih.govmdpi.com For instance, the position of the amino group is critical; 1-substituted adamantanes are generally more active than 2-substituted isomers. nih.gov The introduction of an α-methyl group to the amino substituent, as seen in rimantadine (α-methyl-1-adamantanemethylamine), can enhance antiviral activity compared to the parent compound, amantadine. pharmacy180.com However, increasing the size of N-alkyl substituents on the amino group does not consistently lead to higher potency and can sometimes decrease activity. nih.govnih.gov

Further modifications involve altering the adamantane cage itself or the substituents attached to it. Key findings include:

Alkylation: N-alkyl and N,N-dialkyl derivatives often exhibit antiviral activity similar to the parent compound. pharmacy180.com

Acylation: With the exception of certain glycyl derivatives, N-acyl modifications tend to reduce antiviral action. pharmacy180.com

Functional Group Replacement: Replacing the essential amino group with hydroxyl (OH), sulfhydryl (SH), cyano (CN), or halogen groups typically results in inactive compounds, highlighting the importance of the basic amino function for activity. pharmacy180.com

Spiro-derivatives: The creation of spiro-pyrrolidine derivatives at the adamantane cage has shown promise, with some compounds demonstrating broader antiviral spectra and higher activity than amantadine. nih.govpharmacy180.com

In the context of triazole-adamantane hybrids, the bulky adamantane carbocycle often serves as a membranotropic carrier, facilitating the transport of the active moieties to the target site, such as the M2 protein of the influenza virus. mdpi.com

Derivatization of the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is a versatile heterocyclic scaffold known for its wide array of biological activities and its ability to participate in various non-covalent interactions, including hydrogen bonding. nih.govfrontiersin.org Derivatization of this ring is a key strategy for modulating the pharmacological profile of adamantane analogues. The presence of three nitrogen atoms provides multiple sites for structural modification. frontiersin.org

SAR studies on 1,2,4-triazole derivatives reveal that substitutions at positions 3, 4, and 5 can be varied, but the most significant impact on physicochemical properties and biological activity is often exerted by groups attached to the nitrogen atom at the 4-position. nih.gov In many biologically active triazoles, the ring system acts as a crucial pharmacophore. For example, in antifungal agents, the N4-substituted triazole can coordinate with the heme iron of the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.com